N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-35-22-11-10-21(24(17-22)36-2)18-30-27(34)20-12-15-33(16-13-20)26-23(9-6-14-29-26)28-31-25(32-37-28)19-7-4-3-5-8-19/h3-11,14,17,20H,12-13,15-16,18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTBQBBZUDGWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and oxadiazole rings, and the final coupling of these components. Common reagents used in these reactions include various amines, acids, and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride ()
- Key Differences :
- The oxadiazole ring is substituted with a methyl group instead of phenyl.
- Lacks the pyridine and dimethoxyphenyl moieties.
- Methyl substitution may lower steric hindrance, favoring binding to compact active sites.
SR-144528 ()
- Structure : 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-bicyclo[2.2.1]hept-2-yl-pyrazole-3-carboxamide.
- Key Differences :
- Replaces oxadiazole-pyridine with a pyrazole ring.
- Features a bicyclic heptane group instead of piperidine.
- Pharmacological Relevance: SR-144528 is a cannabinoid receptor (CB2) antagonist . The target compound’s oxadiazole-pyridine system may offer distinct receptor selectivity.
Oxadiazole-Containing Compounds
3-Phenyl-1,2,4-oxadiazole Derivatives
- General Properties :
- Comparison :
- The target compound’s oxadiazole is directly conjugated to pyridine, creating an extended planar system absent in simpler analogs.
Aromatic Substitution Patterns
2,4-Dimethoxyphenyl vs. Halogenated Aryl Groups
- Target Compound’s 2,4-Dimethoxyphenyl :
Structural and Pharmacological Comparison Table
Biological Activity
The compound N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest promising interactions with various biological targets, which may lead to significant therapeutic applications.
Molecular Structure
The molecular formula of the compound is C23H25N5O3, and it includes a piperidine core, oxadiazole ring, and methoxy-substituted phenyl groups. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer : Many derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial : Oxadiazole derivatives are known for their antibacterial and antifungal properties.
- Neuroprotective : Some compounds have demonstrated protective effects in neurodegenerative disease models.
Anticancer Activity
Studies on oxadiazole derivatives reveal their potential as anticancer agents. For instance, compounds containing the 1,2,4-oxadiazole ring have been shown to inhibit the growth of several cancer cell lines including HeLa and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxicity Testing
A study conducted by Dhumal et al. (2021) tested various oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with a pyridine moiety exhibited significant cytotoxicity with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa | 5.2 |
| B | MCF-7 | 6.8 |
| C | A549 | 4.9 |
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
The antimicrobial activity is often attributed to the inhibition of bacterial enzymes such as penicillin-binding proteins and DNA gyrase. Molecular docking studies suggest strong binding affinities to these targets.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of oxadiazole derivatives in models of neurodegenerative diseases like Alzheimer's. The compounds may act through the inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain.
Research Findings
A study by Paruch et al. (2020) demonstrated that certain oxadiazole-pyridine hybrids significantly inhibited AChE activity with IC50 values ranging from 10 to 30 µM.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| D | 15 |
| E | 22 |
Q & A
Q. What are the established synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide?
The synthesis typically involves a multi-step process starting with the formation of the 1,2,4-oxadiazole ring, followed by coupling reactions. For example:
- Step 1: Condensation of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminopyridine derivatives under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the pyridine-oxadiazole core.
- Step 2: Introduction of the piperidine-4-carboxamide moiety via nucleophilic substitution or amide bond formation using activated esters.
- Step 3: Functionalization of the piperidine nitrogen with the (2,4-dimethoxyphenyl)methyl group via reductive amination or alkylation.
Purification often employs column chromatography (silica gel, gradient elution) and recrystallization. Yield optimization may require temperature control and inert atmospheres .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly for the oxadiazole and piperidine moieties.
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection.
- X-ray Crystallography: Definitive structural elucidation, as demonstrated for related piperidine carboxamides in crystallographic studies .
- Mass Spectrometry (HRMS): Accurate mass determination to verify molecular formula .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential inhalation hazards (Category 4 acute toxicity per EU-GHS classification).
- First Aid: Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation.
- Storage: In airtight containers, away from light and moisture, at 2–8°C .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound during synthesis?
- Reaction Solvent: Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Screening: Evaluate palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps.
- Temperature Control: Optimize microwave-assisted synthesis for time-sensitive steps (e.g., oxadiazole cyclization).
- Workup Strategies: Use scavenger resins (e.g., QuadraPure™) to remove unreacted reagents and improve purity .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
- Dynamic NMR Studies: Perform variable-temperature NMR to assess conformational flexibility in the piperidine ring.
- DFT Calculations: Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to validate assignments.
- Heteronuclear Correlation (HSQC/HMBC): Resolve ambiguities in proton-carbon connectivity, particularly for overlapping signals in aromatic regions .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound?
- Substituent Variation: Synthesize analogs with modified oxadiazole (e.g., 3-(4-fluorophenyl) instead of 3-phenyl) or methoxy groups to assess electronic effects.
- Bioisosteric Replacement: Replace the piperidine carboxamide with a sulfonamide or urea to evaluate binding affinity changes.
- Molecular Docking: Use X-ray crystal structures of target proteins (e.g., kinases) to predict binding modes and guide synthetic modifications .
Q. How can researchers address discrepancies in biological activity data across assay platforms?
- Orthogonal Assays: Validate target engagement using both biochemical (e.g., ELISA) and cellular (e.g., luciferase reporter) assays.
- Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation.
- Positive Controls: Include reference compounds (e.g., known kinase inhibitors) to calibrate assay sensitivity .
Methodological Notes
- Data Reproducibility: Replicate key experiments (e.g., IC₅₀ determinations) across independent labs to mitigate batch-to-batch variability.
- Crystallographic Validation: Collaborate with crystallography facilities to resolve ambiguous electron density maps for complex regions (e.g., oxadiazole-pyridine junction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
